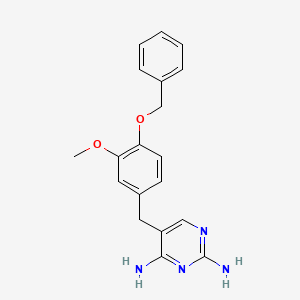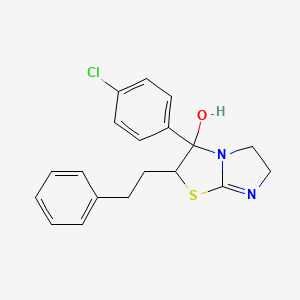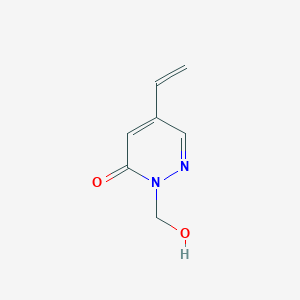![molecular formula C12H11Cl2N3O B12916593 2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one CAS No. 6625-84-9](/img/structure/B12916593.png)
2-Amino-6-[2-(3,4-dichlorophenyl)ethyl]pyrimidin-4(1h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of an amino group at the second position, a dichlorophenethyl group at the sixth position, and a pyrimidinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenethylamine and appropriate pyrimidine derivatives.
Condensation Reaction: The primary step involves the condensation of 3,4-dichlorophenethylamine with a pyrimidine derivative under controlled conditions. This reaction is usually carried out in the presence of a suitable catalyst and solvent.
Cyclization: The intermediate product undergoes cyclization to form the pyrimidinone core. This step may require specific reaction conditions, such as elevated temperatures and the use of a cyclizing agent.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and dichlorophenethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified chemical properties.
Substitution: New derivatives with different substituents replacing the original groups.
Aplicaciones Científicas De Investigación
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4(3H)-pyrimidinone: Lacks the dichlorophenethyl group, resulting in different chemical and biological properties.
6-(3,4-Dichlorophenethyl)pyrimidin-4(3H)-one: Lacks the amino group, leading to variations in reactivity and applications.
2-Amino-6-phenethylpyrimidin-4(3H)-one: Contains a phenethyl group instead of a dichlorophenethyl group, affecting its chemical behavior.
Uniqueness
2-Amino-6-(3,4-dichlorophenethyl)pyrimidin-4(3H)-one is unique due to the presence of both the amino and dichlorophenethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
6625-84-9 |
|---|---|
Fórmula molecular |
C12H11Cl2N3O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
2-amino-4-[2-(3,4-dichlorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H11Cl2N3O/c13-9-4-2-7(5-10(9)14)1-3-8-6-11(18)17-12(15)16-8/h2,4-6H,1,3H2,(H3,15,16,17,18) |
Clave InChI |
GACGMKYQOWMFCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCC2=CC(=O)NC(=N2)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-(Chloromethyl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B12916566.png)


![7-Benzylidene-5-methyl-3-phenyl-2-propyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine phosphate](/img/structure/B12916584.png)

